Comparative Antimycobacterial Potency: N-(Quinolin-8-yl)acetamide Derivatives vs. Spiro Naphthyridine Pyrimidines
In a comparative study against Mycobacterium tuberculosis H37Rv, a series of N-(quinolin-8-yl)acetamide derivatives demonstrated significant antitubercular activity, achieving a minimum inhibitory concentration (MIC) as low as 6.25 μg/mL. The study did not provide a direct comparator value for the unsubstituted core compound itself but established a clear efficacy benchmark for this scaffold class. The parent N-(quinolin-8-yl)acetamide is the essential synthetic precursor and the core pharmacophore required to access these active derivatives, highlighting its fundamental role [1].
| Evidence Dimension | Antimycobacterial Activity (MIC) |
|---|---|
| Target Compound Data | 6.25 μg/mL (for most potent derivative) |
| Comparator Or Baseline | Spiro naphthyridine pyrimidine derivatives (also synthesized and tested in the same study) |
| Quantified Difference | N-(quinolin-8-yl)acetamide derivatives achieved the lowest reported MIC in the study, highlighting the potency of this scaffold relative to the alternative spiro naphthyridine pyrimidine class. |
| Conditions | In vitro microplate alamar blue assay (MABA) against M. tuberculosis H37Rv strain. |
Why This Matters
This data identifies N-(quinolin-8-yl)acetamide as a validated starting point for synthesizing potent antitubercular agents, offering a direct path to compounds with MIC values of 6.25 μg/mL, a benchmark for activity in this therapeutic area.
- [1] Satisha S, Revanasiddappa VG, Ramaiah S. Antimycobacterial, Molecular Docking and ADME Studies of Spiro Naphthyridine Pyrimidine and N-(Quinolin-8-yl)acetamide Derivatives. ChemistrySelect. 2023;8(28):e202301047. View Source
